molecular formula C30H44O2 B010648 ganoderal A CAS No. 104700-98-3

ganoderal A

Cat. No. B010648
M. Wt: 436.7 g/mol
InChI Key: RHNFCIPJKSUUES-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganoderal A is a naturally occurring compound found in the plant species Ginkgo biloba. It is a terpenoid compound, meaning it is composed of five-carbon isoprene units linked together. It is the most abundant terpene in the Ginkgo biloba leaf and is believed to be responsible for the plant’s medicinal properties. In recent years, research has been conducted to determine the potential therapeutic uses of Ganoderal A.

Scientific Research Applications

Ganoderal A (GD-A) is a tetracyclic triterpenoid compound isolated from Ganoderma lucidum (GL), one of the most famous traditional Chinese medicinal herbs . More than 600 chemical compounds including alkaloids, meroterpenoids, nucleobases, nucleosides, polysaccharides, proteins, steroids and triterpenes were extracted and identified from Ganoderma, with triterpenes serving as the primary components .

One specific application of Ganoderma lucidum, which may include ganoderal A, is in the field of anti-aging research. In a study, the single-cell eukaryotic model organism Tetrahymena thermophila was used as an experimental material to reveal the anti-aging mechanism of Ganoderma lucidum aqueous extract . After treatment with the G. lucidum aqueous extract, the logarithmic phase was extended, and the maximum density of T. thermophila increased . The membrane integrity in the cell including mitochondria and nucleus appeared improvement after treatment with the G. lucidum aqueous extract . The results suggested that G. lucidum aqueous extract improved the GPX activity as well as reduced the malondialdehyde content and cell damage .

  • Osteogenic Differentiation

    • Field : Biomedicine & Pharmacotherapy
    • Application : Ganoderal A (GD-A) has been shown to effectively induce osteogenic differentiation of human amniotic mesenchymal stem cells .
    • Method : The study demonstrated that GD-A promoted the expression of multiple osteoblast differentiation markers, such as RUNX2, OSX, OPN, ALP, OCN, and COL1α1 .
    • Results : Both Wnt/β-catenin and BMP/SMAD signaling were shown as active during the osteodifferentiation process. Furthermore, specific blocking of both signals significantly inhibited alkaline phosphatase secretion and RUNX2 and ALP expression . These findings suggest that GD-A induces differentiation into osteoblasts through signaling cross-talk between Wnt/β-catenin and BMP/SMAD .
  • Bioactive Compounds

    • Field : Biomolecular Research
    • Application : Ganoderma triterpenes, including Ganoderal A, have aroused the interest of chemists and pharmacologists due to their bioactive properties .
    • Method : Various studies have been conducted on different metabolic regulations of Ganoderma species, extracts or isolated compounds both in vitro and in vivo .
    • Results : The review describes 495 compounds from 25 Ganoderma species published between 1984 and 2022, commenting on their source, biosynthetic pathway, identification, biological activities and biosynthesis .
  • Anti-Inflammatory Effects

    • Field : Pharmacology
    • Application : Ganoderma triterpenes, including Ganoderal A, have been reported to exhibit anti-inflammatory effects .
    • Method : Various studies have been conducted on different metabolic regulations of Ganoderma species, extracts or isolated compounds both in vitro and in vivo .
    • Results : The results suggest that Ganoderma triterpenes may have potential as therapeutic agents for the treatment of inflammatory diseases .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Ganoderma triterpenes, including Ganoderal A, have been shown to possess antioxidant activity .
    • Method : The antioxidant activity of these compounds has been assessed using various in vitro and in vivo models .
    • Results : These studies suggest that Ganoderma triterpenes may help to protect against oxidative stress, which is implicated in the pathogenesis of many diseases .

properties

IUPAC Name

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNFCIPJKSUUES-SPFFTVLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318282
Record name Ganoderal A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ganoderal A

CAS RN

104700-98-3
Record name Ganoderal A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104700-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderal A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ganoderal A
Reactant of Route 2
ganoderal A
Reactant of Route 3
ganoderal A
Reactant of Route 4
ganoderal A
Reactant of Route 5
ganoderal A
Reactant of Route 6
ganoderal A

Citations

For This Compound
176
Citations
S Baby, AJ Johnson, B Govindan - Phytochemistry, 2015 - Elsevier
Ganoderma is a genus of medicinal mushrooms. This review deals with secondary metabolites isolated from Ganoderma and their biological significance. Phytochemical studies over …
Number of citations: 377 www.sciencedirect.com
RRM Paterson - Phytochemistry, 2006 - Elsevier
… (2005) report the isolation and identification of the 26-oxygenosterols ganoderol A, ganoderol B, ganoderal A, and ganoderic acid Y and they determined that the point of inhibition of …
Number of citations: 223 www.sciencedirect.com
HW Kim, BK Kim - International journal of medicinal mushrooms, 1999 - dl.begellhouse.com
… acids Me, Mf, Mk, P, Q, R, S, T, X, and Y and ganodermic acids Ja, Jb, P1, P2, R, S, TN, TO, and TQ; those that were separated from the carpophores are ganoderic acid S, ganoderal A, …
Number of citations: 165 www.dl.begellhouse.com
CL Hsu, GC Yen - The enzymes, 2014 - Elsevier
… , including ergosta-7,22-dien-3β-ol, ergosta-7,22-dien-3β-yl palmitate, ergosta-7,22-dien-3-one, ergosta-7,22-dien-2β,3α,9α-triol, 5α,8α-epidioxyergosta-6,22-dien-3β-ol, ganoderal A, …
Number of citations: 33 www.sciencedirect.com
YQ Wang, NX Wang, Y Luo, CY Yu, JH Xiao - Biomedicine & …, 2020 - Elsevier
… Herein, we demonstrated the osteogenic effect of Ganoderal A (GD-A), a tetracyclic triterpenoid compound from Ganoderma lucidum. GD-A showed no cytotoxicity toward human …
Number of citations: 28 www.sciencedirect.com
MCA Galappaththi, NM Patabendige, BM Premarathne… - Biomolecules, 2022 - mdpi.com
For centuries, Ganoderma has been used as a traditional medicine in Asian countries to prevent and treat various diseases. Numerous publications are stating that Ganoderma species …
Number of citations: 18 www.mdpi.com
THJ Niedermeyer, U Lindequist, R Mentel… - Journal of Natural …, 2005 - ACS Publications
… However, it is highly interesting to note that the yields of lucialdehyde B (4) and ganoderal A (5) in G. pfeifferi are much higher than in other Ganoderma species. For 4, we found a more …
Number of citations: 173 pubs.acs.org
B Chen, J Tian, J Zhang, K Wang, L Liu, B Yang, L Bao… - Fitoterapia, 2017 - Elsevier
Seven new compounds including four lanostane triterpenoids, lucidenic acids QS (1–3) and methyl ganoderate P (4), and three triterpene-farnesyl hydroquinone conjugates, …
Number of citations: 70 www.sciencedirect.com
BJ Ma, Y Zhou, Y Ruan, JC Ma, W Ren… - The Journal of …, 2012 - nature.com
… H-24 and H-26, the configuration of C-24 was suggested to be E with respect to an aldehyde group, which was also supported by comparing to the NMR spectral data of ganoderal A …
Number of citations: 17 www.nature.com
JJ Gao, BS Min, EM Ahn, N Nakamura… - Chemical and …, 2002 - jstage.jst.go.jp
… As regards the stereochemistry at C-24, the configuration was suggested to be E with respect to an aldehyde group, when compared to that of ganoderal A showing the same NMR …
Number of citations: 292 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.